"4-(2-Methoxyphenyl)-3-thiosemicarbazide" synthesis and characterization
"4-(2-Methoxyphenyl)-3-thiosemicarbazide" synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 4-(2-Methoxyphenyl)-3-thiosemicarbazide
Introduction
4-(2-Methoxyphenyl)-3-thiosemicarbazide is an aryl thiourea compound with potential applications in proteomics research and as a precursor for the synthesis of more complex molecules, such as thiosemicarbazones, which are known for a wide range of biological activities.[1][2] Thiosemicarbazide derivatives are significant in medicinal chemistry and drug development due to their antimicrobial, anticancer, and antiviral properties.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(2-Methoxyphenyl)-3-thiosemicarbazide for researchers and professionals in drug development.
Physicochemical and Spectroscopic Data
The fundamental properties and spectroscopic fingerprints of 4-(2-Methoxyphenyl)-3-thiosemicarbazide are crucial for its identification and quality control. The data is summarized in the tables below.
Data Presentation
Table 1: Physicochemical Properties of 4-(2-Methoxyphenyl)-3-thiosemicarbazide
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃OS | [1][4] |
| Molecular Weight | 197.26 g/mol | [1][4] |
| CAS Number | 40207-02-1 | [1][4] |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not explicitly available in literature; typically determined experimentally. | |
| pKa (Predicted) | 10.36 ± 0.70 | [4] |
Table 2: Summary of Spectroscopic Characterization Data
| Technique | Expected Characteristic Signals |
| FTIR (cm⁻¹) | ~3400-3100: N-H stretching (multiple bands for -NH₂, -NH-); ~3100-3000: Aromatic C-H stretching; ~2960, 2850: Aliphatic C-H stretching (-OCH₃); ~1600, 1480: Aromatic C=C bending; ~1240: Asymmetric C-O-C stretching; ~1170-1020: C=S stretching. |
| ¹H NMR (DMSO-d₆, ppm) | ~9.5-10.0 (s, 1H): -NH- proton; ~8.0-8.5 (s, 1H): -NH- proton adjacent to aryl group; ~6.8-7.5 (m, 4H): Aromatic protons (methoxyphenyl ring); ~4.5-5.0 (s, 2H): -NH₂ protons; ~3.8 (s, 3H): -OCH₃ protons. |
| ¹³C NMR (DMSO-d₆, ppm) | ~180-185: C=S (thiocarbonyl carbon); ~145-155: Aromatic C-O; ~110-130: Aromatic carbons; ~55-56: -OCH₃ carbon. |
| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 198.07 (corresponding to C₈H₁₂N₃OS⁺). |
Synthesis Workflow
The synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide is typically achieved via a nucleophilic addition reaction. This involves the reaction of 2-methoxyphenyl isothiocyanate with hydrazine hydrate. The workflow is a straightforward and efficient method for preparing 4-substituted thiosemicarbazides.[5]
Caption: Logical workflow for the synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of the title compound.
Synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide
This protocol is adapted from established methods for synthesizing 4-aryl-thiosemicarbazides.[5][6]
Materials:
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2-Methoxyphenyl isothiocyanate
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Hydrazine hydrate (80-95% solution)
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Absolute Ethanol
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Deionized water
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Vacuum filtration apparatus (Büchner funnel and flask)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyphenyl isothiocyanate (1.0 equivalent) in absolute ethanol.
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Cool the solution in an ice bath to approximately 0-5 °C.
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While maintaining the low temperature and continuous stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
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After the complete addition of hydrazine hydrate, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Continue stirring the mixture for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
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Upon completion, a white precipitate of the product will form. The precipitation can be enhanced by adding a small amount of cold deionized water.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the collected solid sequentially with cold deionized water and a small volume of cold ethanol to remove any unreacted starting materials and impurities.
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Dry the purified 4-(2-Methoxyphenyl)-3-thiosemicarbazide under vacuum to obtain the final product.
Characterization Protocols
Standard analytical techniques are employed to confirm the identity, structure, and purity of the synthesized compound.
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Melting Point: The melting point is determined using a calibrated melting point apparatus to assess the purity of the compound. A sharp melting range indicates high purity.
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Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is recorded using the KBr pellet method or an ATR (Attenuated Total Reflectance) accessory on a Perkin-Elmer Spectrum Two FT-IR spectrometer or equivalent.[7] The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker ARX 400 instrument or a similar spectrometer.[8] The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8]
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Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) source in positive ion mode on a triple-quadrupole mass spectrometer.[9] The sample is prepared in a suitable solvent like acetonitrile or methanol. The resulting spectrum is analyzed for the molecular ion peak to confirm the molecular weight of the compound.[9]
